molecular formula C6H8F3N B3321120 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1311569-55-7

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B3321120
CAS No.: 1311569-55-7
M. Wt: 151.13
InChI Key: AFJGFMLXPMHAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a conformationally constrained, saturated nitrogen heterocycle that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery . The compound features a rigid bicyclo[3.1.0]hexane core, which is widely recognized as a valuable bioisostere for piperidine and other saturated ring systems, effectively locking the structure into a specific three-dimensional orientation that can enhance receptor binding and selectivity . The incorporation of a trifluoromethyl (CF3) group at the 6-position significantly modulates the molecule's properties, typically increasing metabolic stability and membrane permeability, making it a highly attractive feature for the development of bioactive molecules . Scientific literature demonstrates that azabicyclo[3.1.0]hexane derivatives exhibit a broad spectrum of biological activities. A notable application is their use as modulators of the Dopamine D3 receptor, a target for treating substance abuse and other central nervous system disorders . Furthermore, this structural motif is found in potent inhibitors of ketohexokinase (KHK) for non-alcoholic fatty liver disease (NAFLD), μ opioid receptor antagonists for pruritus, and T-type calcium channel inhibitors . The synthesis of this compound and its derivatives can be achieved through several advanced methods, including photochemical decomposition of difluoromethyl pyrazolines and base-promoted intramolecular addition reactions . This compound is intended for use as a building block in pharmaceutical research and development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJGFMLXPMHAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(F)(F)F)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Bicyclic Azacycle Chemistry Research

Bicyclic azacycles, particularly the 3-azabicyclo[3.1.0]hexane framework, are pivotal structural motifs in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals. researchgate.netbldpharm.com This rigid scaffold is often employed by medicinal chemists as a conformationally restricted analog of the more flexible piperidine (B6355638) ring, a common feature in over one hundred FDA-approved drugs. thieme-connect.dethieme-connect.com By "freezing" the conformation of a piperidine-like structure, the 3-azabicyclo[3.1.0]hexane core can lead to compounds with higher efficacy and selectivity for their biological targets. thieme-connect.de The inherent structural constraints of this bicyclic system reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced binding affinity. researchgate.net

The utility of the 3-azabicyclo[3.1.0]hexane scaffold is exemplified by its presence in various therapeutic agents. For instance, it is a key component of the broad-spectrum antibacterial agent Trovafloxacin. thieme-connect.dersc.org Furthermore, derivatives of this bicyclic system have been investigated as selective muscarinic antagonists, dopamine (B1211576) D3 receptor antagonists, and opioid receptor antagonists, highlighting the versatility of this scaffold in targeting a range of physiological pathways. thieme-connect.degoogle.comnih.gov The development of efficient synthetic routes to these derivatives has been an active area of research, with numerous methods employing transition-metal-catalyzed and transition-metal-free catalytic systems. researchgate.net

Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis and Scaffold Design

The trifluoromethyl (CF3) group has become an indispensable component in the design of modern pharmaceuticals and advanced organic materials. thieme-connect.de Its unique electronic and steric properties can profoundly influence the physicochemical and biological characteristics of a parent molecule. thieme-connect.de The CF3 group is highly electronegative, often described as a "super-halogen," which can significantly alter the acidity or basicity of nearby functional groups and participate in favorable interactions with biological targets. thieme-connect.de

From a pharmacokinetic perspective, the incorporation of a trifluoromethyl group often enhances metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can increase a drug's half-life and bioavailability. thieme-connect.de Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a CF3 group, which can improve its ability to cross cell membranes. It is frequently used as a bioisostere for a methyl or chloro group to adjust steric and electronic properties or to protect a reactive site from metabolic degradation. thieme-connect.de The successful application of the trifluoromethyl group is evident in numerous blockbuster drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). thieme-connect.de

Overview of Research Trajectories for 6 Trifluoromethyl 3 Azabicyclo 3.1.0 Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its connectivity, conformation, and the stereochemical relationship between its constituent atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For the isomeric forms of this compound, distinct signals are observed, reflecting the different spatial arrangements of the atoms.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and determining the molecule's conformation.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity of protons within the pyrrolidine (B122466) and cyclopropane (B1198618) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for conformational and stereochemical analysis. These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For the parent 3-azabicyclo[3.1.0]hexane system, NOE data, in conjunction with coupling constants, have shown the bicyclic system to exist in a flattened boat conformation. acs.org In studies of related oligomers, specific through-space distances, such as a 2.5 Å distance between certain protons, were identified using NOESY, which was crucial for establishing the poly-L-proline type II conformation. acs.orgnih.gov For this compound, NOESY experiments would be used to determine the cis or trans relationship of the trifluoromethyl group relative to the protons on the pyrrolidine ring.

¹H and ¹³C NMR Chemical Shift Data for this compound Hydrochloride (Isomer 6a·HCl) in D₂O. thieme-connect.de
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
CF₃-124.82 (q, ¹JC,F = 270.0 Hz)Quartet due to coupling with three fluorine atoms.
NCH₂-47.15 (s)Carbon atoms of the two CH₂ groups adjacent to the nitrogen.
CHCF₃1.73 (m)21.41 (d, ²JC,F = 36.3 Hz)Proton and carbon of the CH group attached to CF₃. Carbon signal is a doublet due to coupling with fluorine.
CHCHCF₃2.38 (br s)22.01 (d, ³JC,F = 1.3 Hz)Bridgehead protons and carbons.

Fluorine-19 (¹⁹F) is a highly sensitive NMR nucleus, making ¹⁹F NMR an excellent tool for studying fluorinated compounds. wikipedia.org The chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its local electronic environment, providing valuable structural information. nih.govdovepress.com

For the hydrochloride salt of trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, the ¹⁹F NMR spectrum in D₂O shows a doublet at δ = -68.39 ppm. thieme-connect.de The splitting into a doublet, with a coupling constant (²JF,H) of 4.7 Hz, is due to coupling with the vicinal proton on the cyclopropane ring (H-6). thieme-connect.de This coupling provides direct evidence for the connectivity and local environment of the CF₃ group. Similarly, for a related carboxylic acid derivative, the ¹⁹F NMR spectrum in CD₃OD displayed a doublet at δ = 95.49 ppm with a coupling constant (³JH,F) of 3.8 Hz. wiley-vch.de The wide chemical shift range of ¹⁹F NMR ensures that the signal from the CF₃ group is typically well-resolved and free from overlap with other signals. huji.ac.il

¹⁹F NMR Data for this compound Derivatives.
CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Reference
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane HydrochlorideD₂O-68.39Doublet (d)²JF,H = 4.7 thieme-connect.de
(1S,2S,5R,6S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidCD₃OD95.49Doublet (d)³JH,F = 3.8 wiley-vch.de

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques are indispensable for analyzing chiral molecules, as they can distinguish between enantiomers. For chiral derivatives of this compound, these methods are crucial for assigning the absolute configuration and determining enantiomeric purity.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer.

Vibrational Circular Dichroism (VCD) is analogous to ECD but operates in the infrared region of the electromagnetic spectrum, measuring the differential absorption of circularly polarized IR light corresponding to vibrational transitions. nih.gov VCD is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution, as it does not require crystallization or the presence of a UV-Vis chromophore. acs.orgamericanlaboratory.com

The VCD spectrum provides a rich pattern of positive and negative bands that are highly sensitive to the molecule's 3D structure. As with ECD, the absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum calculated for a known enantiomer using quantum chemical methods. researchgate.net This technique has been successfully applied to other azabicyclo[3.1.0]hexane systems to probe their chiroptical properties and assign absolute configurations. bas.bg

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, provided that a suitable single crystal can be obtained.

For the structural elucidation of this compound, X-ray crystallography has been instrumental. To confirm the stereochemistry of a synthesized isomer, a derivative was prepared by reacting the amine with 4-nitrobenzoyl chloride. thieme-connect.de Single-crystal X-ray diffraction analysis of the resulting amide derivative unequivocally established the trans-configuration of the trifluoromethyl group relative to the pyrrolidine ring. thieme-connect.de This solid-state structural data provides an unambiguous benchmark that can be correlated with the solution-state data obtained from NMR spectroscopy. Furthermore, the crystal structure of another derivative, methyl (1S,5R)-3-benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate, has also been determined, highlighting the utility of this technique for defining the precise stereochemical and conformational features of this important heterocyclic scaffold. acs.org

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of novel compounds like this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming molecular formulas.

In studies of related azabicyclo[3.1.0]hexane structures, Chemical Ionization (CI) has been a commonly used technique. For instance, the mass spectrum of trans-3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane shows a molecular ion peak (M)⁺ at a mass-to-charge ratio (m/z) of 241. thieme-connect.de Similarly, a derivative, (1S,2S,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, displays a protonated molecular ion [M+1]⁺ at m/z 196 under CI conditions. wiley-vch.de Another related compound, 3-benzyl-6,6-dicarbomethoxy-3-azabicyclo[3.1.0]hexane, shows a molecular ion at m/z 269. thieme-connect.de

While detailed fragmentation pathway analysis for the parent compound is not extensively published, the fragmentation patterns of these derivatives provide insight into the molecule's stability and likely cleavage points. The bicyclic ring system and the trifluoromethyl group are key features that would influence fragmentation. Typically, fragmentation might involve the loss of the trifluoromethyl group, cleavage of the cyclopropane ring, or fragmentation of substituents on the nitrogen atom. For example, a derivative of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane shows a peak at m/z = 269 (M - 28)⁺, suggesting the loss of a C₂H₄ fragment. thieme-connect.de

High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition of various analogous structures. For example, HRMS (ESI) was used to confirm the molecular formula of methyl 1-(4-fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate, with a calculated value of 252.0667 for [M+H]⁺ and a found value of 252.0671. nih.gov This level of accuracy is essential for distinguishing between compounds with similar nominal masses and confirming successful synthesis.

Table 1: Mass Spectrometry Data for this compound Derivatives

Compound NameIonization ModeObserved m/zIon TypeReference
trans-3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexaneCI241(M)⁺ thieme-connect.de
(1S,2S,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidCI196[M+1]⁺ wiley-vch.de
3-Benzyl-6,6-dicarbomethoxy-3-azabicyclo[3.1.0]hexane derivativeCI269(M)⁺ thieme-connect.de
3-(2-Benzyl-3,3,3-trifluoropropyl)-3-azabicyclo[3.1.0]hexaneNSI+270.1476[M+H]⁺ rsc.org
Methyl 1-(4-fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateESI252.0671[M+H]⁺ nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule. These techniques probe the vibrational modes of molecular bonds, providing a characteristic fingerprint of the compound's structure.

For derivatives of this compound, IR spectroscopy has been used to identify key functional groups. In the case of (1S,2S,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, characteristic stretches for the carboxylate group were observed. wiley-vch.de Specifically, the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group were identified at 1620 cm⁻¹ and 1391 cm⁻¹, respectively. wiley-vch.de

Analysis of related structures provides further insight into the expected spectral features. The IR spectrum for 3-(2-benzyl-3,3,3-trifluoropropyl)-3-azabicyclo[3.1.0]hexane shows several characteristic peaks. rsc.org These include C-H stretching vibrations around 2949-2787 cm⁻¹, aromatic C-H bands, and, significantly, strong absorptions related to the C-F bonds of the trifluoromethyl group, which are typically found in the 1350-1100 cm⁻¹ region. rsc.org For this particular derivative, prominent peaks are observed at 1251 cm⁻¹ and 1106 cm⁻¹. rsc.org The presence of the secondary amine (N-H) in the parent compound would be expected to show a characteristic stretching vibration in the 3300-3500 cm⁻¹ region, though this may be absent in the N-substituted derivatives studied. No specific Raman spectroscopy data for this compound has been detailed in the surveyed literature.

Table 2: Infrared (IR) Spectroscopy Data for this compound Derivatives

Compound NameWavenumber (cm⁻¹)AssignmentReference
(1S,2S,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid1620Asymmetric COO⁻ stretch (νas) wiley-vch.de
(1S,2S,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid1391Symmetric COO⁻ stretch (νs) wiley-vch.de
3-(2-Benzyl-3,3,3-trifluoropropyl)-3-azabicyclo[3.1.0]hexane2949, 2891, 2787C-H stretching rsc.org
3-(2-Benzyl-3,3,3-trifluoropropyl)-3-azabicyclo[3.1.0]hexane1497, 1455Aromatic C=C bending rsc.org
3-(2-Benzyl-3,3,3-trifluoropropyl)-3-azabicyclo[3.1.0]hexane1251, 1106C-F stretching (of CF₃ group) rsc.org

Chemical Reactivity and Transformation Studies of 6 Trifluoromethyl 3 Azabicyclo 3.1.0 Hexane

Regioselective and Stereoselective Functionalization of the Azabicyclo[3.1.0]hexane Core

The functionalization of the 3-azabicyclo[3.1.0]hexane core is crucial for modulating the pharmacological properties of its derivatives. The inherent stereochemistry of the bicyclic system often dictates the outcome of chemical transformations.

The synthesis of isomeric 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexanes has been achieved via a key [3+2] cycloaddition reaction between trifluoromethyldiazomethane and N-benzylmaleimide, leading to the formation of a pyrazoline intermediate. thieme-connect.deenamine.net Thermal decomposition of this intermediate yields a mixture of cis- and trans-isomers of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. thieme-connect.de These isomers can be separated and further transformed. For instance, the stereoconfiguration of the final amine products was determined by acylation with 4-nitrobenzoyl chloride, which yielded a crystalline derivative suitable for single-crystal X-ray analysis. thieme-connect.de

The 3-azabicyclo[3.1.0]hexane system possesses at least two chiral centers at the bridgehead positions (C1 and C5), resulting in enantiomeric pairs for a given cis or trans configuration. google.com The biological activity of these compounds can vary significantly between individual stereoisomers, highlighting the importance of stereoselective synthesis and functionalization. google.com For example, the absolute configuration of related 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane derivatives has been determined by single crystal X-ray analysis of their mandelic acid salts, confirming a link between the absolute configuration and dopamine (B1211576) D3 receptor binding activity. google.com

Recent advances in C-H functionalization offer powerful tools for the regioselective modification of saturated heterocycles. thieme-connect.com Palladium-catalyzed C(4)-H arylation of 3-azabicyclo[3.1.0]hexane has been demonstrated using a directing group strategy. The boat-like conformation of the substrate positions the C(4)-H bond for activation by the palladium catalyst, leading to the formation of a strained bicyclo[2.2.1]palladacycle intermediate. thieme-connect.com This approach allows for the introduction of aryl groups at a specific position on the pyrrolidine (B122466) ring of the core structure.

Furthermore, multicomponent 1,3-dipolar cycloaddition reactions provide a stereoselective route to highly functionalized spirocyclic systems containing the 3-azabicyclo[3.1.0]hexane motif. bohrium.com The reaction of ninhydrin, α-amino acids, and cyclopropenes generates complex scaffolds with complete stereoselectivity under mild conditions. bohrium.com

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and significant influence on the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. thieme-connect.detcichemicals.com While often installed as a stable bioisostere, its chemical transformation remains a challenge. tcichemicals.com

In the context of 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, the synthesis primarily focuses on introducing the CF3 group via precursors like trifluoromethyldiazomethane. thieme-connect.deenamine.net The literature available on the direct chemical transformation of the trifluoromethyl group on the intact 3-azabicyclo[3.1.0]hexane scaffold is limited. Most synthetic strategies rely on the robustness of the C-F bonds within the CF3 group, which typically remain inert during subsequent reaction steps like the reduction of amide groups or the removal of protecting groups. thieme-connect.de

However, general methodologies for the selective transformation of aromatic trifluoromethyl groups are being developed. These methods often rely on the presence of ortho-directing groups to achieve C-F bond activation under mild conditions. tcichemicals.com For example, an ortho-hydrosilyl group can facilitate the selective conversion of a C-F bond to C-C, C-O, or C-Cl bonds. tcichemicals.com While not yet applied to this compound, these emerging strategies could potentially open new avenues for the late-stage functionalization of its trifluoromethyl moiety.

Ring-Opening and Rearrangement Reactions of the Bicyclo[3.1.0]hexane System

The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system is susceptible to ring-opening and rearrangement reactions under certain conditions, providing a pathway to different heterocyclic scaffolds.

The stability of the cyclopropane ring in this compound has been noted under specific reductive conditions. For example, during the synthesis of the parent amine, both the reduction of carbonyl groups with LiAlH4 and the hydrogenolytic cleavage of an N-benzyl group using Pd/C left the cyclopropane ring intact. thieme-connect.de

However, related 3-azabicyclo[3.1.0]hex-2-ene systems can undergo oxidative cyclopropane ring-opening to yield highly substituted pyridines. acs.org This transformation suggests that the introduction of unsaturation into the five-membered ring can activate the bicyclic system towards rearrangement. Similarly, nucleophilic ring-opening of gem-difluorocyclopropyl ketones, induced by thiolate nucleophiles, proceeds via a regioselective distal bond cleavage. beilstein-journals.org While this example involves a ketone and gem-difluoro substitution instead of a trifluoromethyl group, it illustrates a potential reactivity pattern for the cyclopropane ring in related systems.

Thermal rearrangements of related 2,2-difluoro-1-alkenylcyclopropanes have also been studied, showing highly regioselective cleavage of the C1–C3 bond via a enamine.netnih.gov-sigmatropic shift. beilstein-journals.org Such rearrangements could potentially be exploited to convert the 3-azabicyclo[3.1.0]hexane core into other nitrogen-containing heterocycles.

Derivatization Strategies for Expanding the Chemical Space around this compound

Expanding the chemical space around the this compound core is essential for exploring its structure-activity relationships. The primary point for derivatization is the secondary amine at the 3-position.

A common strategy involves the reaction of the nitrogen atom with various electrophiles. thieme-connect.de As demonstrated in the synthesis of its derivatives, the amine readily undergoes reactions such as N-acylation and N-alkylation. thieme-connect.debeilstein-journals.org For example, reaction with 4-nitrobenzoyl chloride yields the corresponding amide. thieme-connect.de

Further derivatization can be achieved by reacting the core with complex, functionalized molecules. For instance, protected 6-amino-3-azabicyclo[3.1.0]hexanes have been reacted with polychloronitrobutadienes to synthesize highly functionalized heterocyclic systems. beilstein-journals.org These reactions involve nucleophilic substitution where the nitrogen of the azabicyclo[3.1.0]hexane acts as the nucleophile. beilstein-journals.org Such strategies allow for the attachment of larger, more complex substituents, significantly increasing the molecular diversity of the resulting compounds.

The general concept of derivatization aims to modify molecular characteristics to improve properties like extraction efficiency, volatility, and affinity for biological targets. mdpi.com By systematically modifying the substituents on the 3-azabicyclo[3.1.0]hexane scaffold, libraries of compounds can be generated for screening in drug discovery programs. enamine.net

Hydrogenation and Dehydrogenation Reactions

Hydrogenation is a key reaction in the synthesis of this compound, specifically for the removal of protecting groups. thieme-connect.de In the synthesis of the trans-isomer, the N-benzyl protected intermediate is subjected to hydrogenation using a 10% Palladium on carbon (Pd/C) catalyst. thieme-connect.de This reaction proceeds under a hydrogen atmosphere (50 atm) at 35 °C to cleave the N-benzyl group, affording the desired secondary amine hydrochloride salt in high yield. thieme-connect.de Notably, the bicyclo[3.1.0]hexane core, including the cyclopropane ring, remains stable under these hydrogenation conditions. thieme-connect.de

While specific dehydrogenation reactions involving the this compound core are not extensively documented, the reverse reaction is a cornerstone of liquid organic hydrogen carrier (LOHC) technology. isef.netmdpi.com In these systems, saturated (hetero)cyclic molecules are dehydrogenated to release hydrogen, often using transition metal catalysts. isef.net The presence of a heteroatom like nitrogen can lower the endothermicity of dehydrogenation compared to carbocyclic analogues, facilitating hydrogen release at lower temperatures. mdpi.com This principle suggests that the 3-azabicyclo[3.1.0]hexane core could potentially serve as a hydrogen carrier, although specific studies on this application for the trifluoromethyl-substituted variant are not available.

Reactions of the Nitrogen Atom within the 3-Azabicyclo[3.1.0]hexane Core (e.g., N-alkylation, N-acylation)

The secondary amine at the 3-position of the this compound core is a primary handle for chemical modification through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents to modulate the compound's biological and physicochemical properties.

N-Acylation: The nitrogen atom readily reacts with acylating agents. A key example is the reaction of trans-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride with 4-nitrobenzoyl chloride in the presence of triethylamine (B128534) (Et3N) to form the corresponding N-(4-nitrobenzoyl) derivative. thieme-connect.de This reaction is often used to create crystalline derivatives for structural confirmation. thieme-connect.de

N-Alkylation: While specific examples of N-alkylation starting from this compound are not detailed in the provided sources, the synthesis of the core itself involves intermediates where the nitrogen is alkylated (e.g., N-benzyl). thieme-connect.de The removal of this group yields the secondary amine, which is a versatile precursor for further N-alkylation with various alkyl halides or other electrophiles. This is a standard synthetic operation for building diversity around a core amine structure.

The table below summarizes the characterization data for key compounds involved in the synthesis and derivatization of this compound, illustrating the outcomes of reactions involving the nitrogen atom and other parts of the molecule. thieme-connect.de

Table 1. Spectroscopic and Analytical Data for this compound and its Derivatives

Compound Name Formula Molecular Weight (g/mol) Key ¹H NMR Data (δ, ppm) Key ¹³C NMR Data (δ, ppm) Key ¹⁹F NMR Data (δ, ppm)
trans-3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane C₁₃H₁₄F₃N 241.25 7.20-7.35 (m, 5H), 3.65 (s, 2H), 3.00 (d, 2H), 2.55 (d, 2H), 1.95 (m, 2H), 1.50 (m, 1H) 128.8, 128.2, 126.9, 125.4 (q, ¹JCF=273.8 Hz), 59.9, 53.9, 28.5 (d, ²JCF=35.0 Hz), 23.3 -59.4 (d)
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride C₆H₉ClF₃N 187.59 3.77 (d, 2H), 3.53 (d, 2H), 2.37 (br s, 2H), 2.02 (m, 1H) 126.9 (q, ¹JCF=271.3 Hz), 45.8, 25.0 (d, ²JCF=35.0 Hz), 23.1 (d) -59.37 (d)
cis-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride C₆H₉ClF₃N 187.59 3.65 (m, 4H), 2.25 (br s, 2H), 1.73 (m, 1H) 124.8 (q, ¹JCF=270.0 Hz), 47.1, 22.0, 21.4 (d, ²JCF=36.3 Hz) -68.39 (d)
trans-3-(4-Nitrobenzoyl)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane C₁₃H₁₁F₃N₂O₃ 300.24 8.30 (d, 2H), 7.80 (d, 2H), 4.20-3.80 (m, 4H), 2.10 (m, 2H), 1.70 (m, 1H) 169.0, 149.5, 142.0, 128.5, 124.0, 125.0 (q, ¹JCF=272.5 Hz), 48.0, 46.5, 27.5 (d, ²JCF=35.0 Hz), 24.0 -59.5 (d)

Data derived from reference thieme-connect.de. NMR data is simplified to show key signals.

Applications of 6 Trifluoromethyl 3 Azabicyclo 3.1.0 Hexane As a Chiral Building Block and Scaffold in Organic Synthesis

Utilization in the Synthesis of Complex Natural Products Analogues

The 3-azabicyclo[3.1.0]hexane framework is a key structural feature found in a variety of biologically active natural products and pharmaceutical agents. nih.govmdpi.combeilstein-journals.org The strategic incorporation of a trifluoromethyl group onto this scaffold yields a building block designed to function as a conformationally restricted analogue of pharmacologically significant piperidine (B6355638) motifs. thieme-connect.deenamine.net The piperidine ring is present in over one hundred FDA-approved drugs and is a common component of natural alkaloids. thieme-connect.de

While flexible, the piperidine ring can adopt multiple conformations, not all of which may be optimal for binding to a biological target. By contrast, the bicyclic nature of 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane "freezes" the molecule into a specific three-dimensional arrangement. thieme-connect.de This conformational restriction can lead to enhanced binding affinity and selectivity for target proteins compared to more flexible counterparts. thieme-connect.de Therefore, this compound serves as a powerful tool for medicinal chemists to synthesize analogues that mimic the biologically active conformation of natural products containing a piperidine ring, potentially leading to compounds with improved pharmacological profiles.

Role in the Construction of Advanced Synthetic Intermediates

The synthesis of this compound itself highlights its role in generating advanced synthetic intermediates. A reported synthesis begins with commercially available N-benzylmaleimide and proceeds through several key intermediate stages to yield the final product. thieme-connect.deenamine.net

A crucial step in the synthesis is the [3+2] cycloaddition reaction between N-benzylmaleimide and trifluoromethyldiazomethane. thieme-connect.deenamine.net This reaction constructs the core bicyclic structure. The resulting dione (B5365651) is then reduced to yield a key N-protected intermediate, 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane. thieme-connect.desmolecule.com Subsequent removal of the benzyl (B1604629) protecting group via hydrogenation furnishes the target amine, this compound, which is itself a versatile intermediate for further chemical elaboration. thieme-connect.de The stability of the cyclopropane (B1198618) ring under these reaction conditions is a notable feature of the synthetic route. thieme-connect.de

StepStarting MaterialKey Reagent(s)Intermediate/ProductKey Transformation
1N-BenzylmaleimideTrifluoromethyldiazomethane (CF3CHN2)3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione[3+2] Cycloaddition
23-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dioneLithium aluminium hydride (LiAlH4)3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexaneReduction of carbonyls
33-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexaneH2, Palladium on charcoal (10% Pd/C)This compoundN-debenzylation (hydrogenolysis)

Development of Chiral Ligands and Catalysts Derived from this compound

The development of novel chiral ligands is essential for advancing asymmetric catalysis. The rigid and stereochemically defined framework of the 3-azabicyclo[3.1.0]hexane core makes it an attractive scaffold for designing such ligands. thieme-connect.com While specific examples detailing the conversion of this compound into a chiral ligand or catalyst are not extensively documented, the inherent properties of the scaffold are highly suitable for this purpose. Chiral building blocks are frequently used to synthesize chiral catalysts and ligands that drive enantioselective reactions. smolecule.coma2bchem.com

The nitrogen atom within the bicyclic system provides a convenient point for coordination to a metal center, a fundamental requirement for many catalysts. Furthermore, the trifluoromethyl group imparts unique electronic and steric properties. Its strong electron-withdrawing nature can influence the electronic environment of a catalytic metal center, while its steric bulk can help create a well-defined chiral pocket to control the stereochemical outcome of a reaction. The synthesis of related chiral azabicyclo[3.1.0]hexane derivatives has been achieved, underscoring the potential for developing enantiomerically pure versions of this scaffold for applications in asymmetric synthesis. vulcanchem.comsioc.ac.cn

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of novel biological probes and drug leads. frontiersin.orgscispace.com The core principle of DOS involves transforming a simple starting material into a variety of complex and distinct molecular scaffolds. cam.ac.uk

This compound is an excellent starting point for DOS campaigns due to several key features:

Scaffold Rigidity and Complexity : Its sp3-rich, three-dimensional structure provides a robust and conformationally defined core, a desirable feature for molecules intended to interact with complex biological targets. frontiersin.orgmdpi.com

Functional Handle : The secondary amine serves as a reactive handle for introducing "appendage diversity." frontiersin.orgscispace.com A wide array of substituents can be attached to the nitrogen atom through reactions like acylation, alkylation, and reductive amination, rapidly generating a library of analogues.

Skeletal Diversity Potential : The strained cyclopropane ring offers possibilities for ring-opening reactions, allowing for further diversification of the molecular skeleton itself, a key goal in advanced DOS.

By leveraging this building block, chemists can systematically explore the chemical space around the trifluoromethyl-substituted 3-azabicyclo[3.1.0]hexane core, increasing the probability of identifying compounds with novel biological activity. thieme-connect.decam.ac.uk

Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Library Design

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern medicinal chemistry, employed to optimize drug-like properties, circumvent existing patents, and discover novel chemotypes. srce.hrnih.govscispace.com The design and application of this compound exemplify both of these concepts. thieme-connect.de

Scaffold Hopping : The primary design rationale for this compound was to create a rigid, bicyclic mimic of the flexible 4-trifluoromethylpiperidine ring. thieme-connect.deenamine.net This substitution of a core molecular framework with another that preserves essential binding interactions is known as scaffold hopping. scispace.comu-strasbg.fr The goal is to improve properties such as target selectivity and potency by locking the molecule into a more favorable conformation for binding. thieme-connect.de

PropertyOriginal Scaffold (Piperidine)Hopped Scaffold (3-Azabicyclo[3.1.0]hexane)Advantage of Hopping
Conformational FlexibilityHigh (Flexible ring)Low (Rigid, fused-ring system)Fixes biologically active conformation, potentially increasing potency and selectivity. thieme-connect.de
Three-DimensionalityChair/boat/twist-boat conformationsDefined, static 3D shapeProvides a well-defined vector for substituents to probe protein binding pockets.
NoveltyCommon in medicinal chemistryLess common, offers novel chemical spaceOpportunity for new intellectual property and exploration of unexploited binding modes.

Bioisosteric Replacement : The trifluoromethyl (CF3) group itself is a classic bioisostere. nih.gov It is often used to replace a methyl group or even a hydrogen atom. This substitution can profoundly impact a molecule's properties by increasing metabolic stability (due to the strength of the C-F bond), enhancing binding affinity through lipophilic interactions, and altering the acidity of nearby functional groups. thieme-connect.de In the context of this compound, the CF3 group serves as a metabolically stable, lipophilic element that can participate in hydrophobic interactions within a protein binding site. thieme-connect.de

Computational and Theoretical Investigations of 6 Trifluoromethyl 3 Azabicyclo 3.1.0 Hexane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure. researchgate.net

For 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, these calculations would reveal key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy and spatial distribution of the HOMO indicate regions of the molecule most likely to donate electrons, while the LUMO highlights electron-accepting regions. mdpi.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) sites. This information is invaluable for predicting how the molecule will interact with biological targets, such as proteins or enzymes, through electrostatic interactions. While specific computational studies detailing the HOMO-LUMO energies and MEP maps for this compound are not extensively reported in the public literature, the application of these standard quantum chemical methods would provide a detailed picture of its electronic landscape.

Table 1: Theoretical Methods for Electronic Structure Calculation

Method Information Yielded Application
Density Functional Theory (DFT) Electron density, HOMO/LUMO energies, MEP High accuracy for medium to large molecules
Hartree-Fock (HF) Molecular orbital energies Foundational ab initio method
Natural Bond Orbital (NBO) Analysis Atomic charges, orbital hybridization, donor-acceptor interactions Detailed analysis of bonding and stability nih.gov

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Quantum Methods

The 3-azabicyclo[3.1.0]hexane scaffold is inherently rigid, a feature intentionally designed to limit the molecule's conformational flexibility. thieme-connect.de Understanding the accessible conformations and their relative energies is crucial, as only specific conformations may be biologically active.

Conformational analysis typically begins with molecular mechanics (MM) methods, which use classical physics to rapidly explore a wide range of possible geometries and identify low-energy conformers. Subsequently, more accurate but computationally intensive quantum methods, such as DFT, are used to refine the geometries and calculate the relative energies of these conformers to generate a precise energy landscape. ethz.ch

For the 3-azabicyclo[3.1.0]hexane ring system, "boat" and "chair" conformations are the primary conformers considered. rsc.org Computational studies on substituted 3-azabicyclo[3.1.0]hexane derivatives have used methods like HF/6-31G* to determine the preferred conformation. rsc.org For instance, investigations into related dimethyl-diazabicyclo[3.1.0]hexane systems have shown they can exist as a mixture of chair and boat conformers, with the specific ratio dependent on substituent effects. nih.gov A thorough computational analysis of this compound would precisely quantify the energy differences between its possible conformers, confirming the energetic cost of deviation from the ground state and thus its degree of conformational restriction.

Reaction Mechanism Elucidation for Synthetic Pathways via Transition State Calculations

The reported synthesis of isomeric 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexanes involves a key [3+2] cycloaddition reaction between trifluoromethyldiazomethane and an N-substituted maleimide. thieme-connect.de This reaction produces both cis and trans isomers, and understanding the mechanism is key to controlling the stereochemical outcome.

Computational chemistry, specifically through transition state (TS) calculations using DFT, is a powerful tool for elucidating such reaction mechanisms. By modeling the reactants, products, and the high-energy transition state that connects them, chemists can calculate the activation energy of the reaction. This provides a theoretical basis for the reaction rate and feasibility.

For the synthesis of this compound, TS calculations could map the entire reaction coordinate for the cycloaddition. This would allow for the rationalization of the observed diastereoselectivity, determining why one isomer might be formed preferentially over the other. Computational studies have been successfully used to elucidate the mechanism of similar dipolar cycloaddition reactions in the formation of other complex fluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.net Such calculations provide insights that are difficult to obtain through experimental means alone, guiding the optimization of reaction conditions to favor the desired product.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD spectra)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification. The comparison between calculated and experimental spectra can confirm the identity and stereochemistry of a synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. The experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the cis and trans isomers of this compound have been reported. thieme-connect.de Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict these chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. A strong correlation between the predicted and experimental shifts validates both the synthesized structure and the computational model.

Table 2: Experimental NMR Data for Isomers of this compound Hydrochloride thieme-connect.de

Isomer Nucleus Chemical Shift (δ, ppm) Coupling Constant
trans ¹⁹F -68.39 d, ²JF,H = 4.7 Hz
¹³C 124.82 (CF₃) q, ¹JC,F = 270.0 Hz
47.15 (NCH₂) s
21.41 (CHCF₃) d, ²JC,F = 36.3 Hz
22.01 (CHCHCF₃) d, ³JC,F = 1.3 Hz
cis ¹⁹F -59.37 d, ²JF,H = 9.4 Hz
¹³C 126.93 (CF₃) q, ¹JC,F = 271.3 Hz
45.82 (NCH₂) s
25.01 (CHCF₃) d, ²JC,F = 35.0 Hz
23.15 (CHCHCF₃) d, ³JC,F = 1.3 Hz

Data obtained in D₂O.

ECD Spectra: For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum for a given enantiomer. By comparing the calculated spectrum (with its characteristic positive and negative Cotton effects) to the experimental one, the absolute stereochemistry of the molecule can be unambiguously assigned.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

For this compound, an MD simulation would place the molecule in a simulated box of water molecules and track its trajectory over nanoseconds or longer. This would allow for the study of:

Conformational Stability: Confirming the rigidity of the bicyclic system in a dynamic, solvated environment.

Solvation Effects: Understanding how water molecules arrange around the hydrophobic trifluoromethyl group and the polar amine.

Binding Dynamics: If docked into the active site of a target protein, MD simulations can explore the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and calculate the free energy of binding.

These simulations typically use force fields, which are sets of parameters that define the potential energy of the system, to make the calculations computationally feasible.

Structure-Property Relationship Studies within the Context of Synthetic Design

The design of this compound is a clear example of a study in structure-property relationships. The central hypothesis is that by modifying the structure of a known pharmacophore (4-trifluoromethylpiperidine), its properties can be fine-tuned for better therapeutic performance.

Structure:

Conformationally Restricted Scaffold: The 3-azabicyclo[3.1.0]hexane core is rigid compared to the flexible piperidine (B6355638) ring. thieme-connect.de This "freezes" the molecule in a specific three-dimensional arrangement.

Trifluoromethyl (CF₃) Group: This group is a well-known bioisostere for a methyl group but with significantly different electronic properties.

Properties:

Enhanced Selectivity and Potency: By locking the molecule into a conformation that is pre-organized for binding to a specific biological target, the entropic penalty of binding is reduced, which can lead to higher affinity (potency) and better selectivity against off-targets. thieme-connect.de

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the drug's half-life in the body. thieme-connect.de

Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. thieme-connect.de

Computational tools can quantify these relationships. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be built to correlate calculated molecular descriptors (e.g., shape, partial charges, lipophilicity) with experimentally measured biological activity, guiding the design of future analogs with even more desirable properties.

Future Directions and Emerging Research Themes for 6 Trifluoromethyl 3 Azabicyclo 3.1.0 Hexane Research

Novel Synthetic Methodologies and Sustainable Synthesis

Future synthetic research will likely focus on overcoming the limitations of current methods and developing more versatile and environmentally benign approaches. The established synthesis, while effective, involves a multi-step process that utilizes trifluoromethyldiazomethane, a reagent that requires careful handling. thieme-connect.deenamine.net

Emerging research themes in this area include:

Catalytic Cyclopropanation: A significant advancement would be the development of catalytic methods, particularly those employing transition metals, for the direct trifluoromethylcyclopropanation of suitable pyrrole (B145914) precursors. This could offer a more direct and atom-economical route to the bicyclic core.

Asymmetric Synthesis: The current synthesis produces a racemic mixture of isomers. thieme-connect.de A major future goal will be the development of enantioselective synthetic strategies to access single-enantiomer forms of the compound. This could involve chiral catalysts for the key cyclopropanation step or the use of chiral auxiliaries.

Flow Chemistry: The application of continuous flow technologies could enhance the safety and scalability of the synthesis, particularly for steps involving hazardous intermediates. Flow reactors offer precise control over reaction parameters, which can lead to improved yields and purity while minimizing risks.

Green Chemistry Approaches: Future methodologies will increasingly emphasize sustainability. This includes exploring the use of greener solvents, reducing the number of synthetic steps (step economy), and designing processes that minimize waste generation. Investigating alternative, more stable trifluoromethylating agents is also a key area for sustainable synthesis.

A comparison of the current synthetic approach with potential future methodologies is outlined below.

FeatureCurrent Synthesis (Mykhailiuk et al.)Potential Future Methodologies
Key Reaction [3+2] CycloadditionCatalytic Cyclopropanation, Asymmetric Amination/Cyclization
Key Reagent TrifluoromethyldiazomethaneStabilized CF3-carbenoid precursors, Chiral Catalysts
Stereochemistry RacemicEnantioselective
Process Batch ChemistryContinuous Flow Chemistry
Sustainability Multi-step, uses hazardous reagentImproved atom/step economy, safer reagents, greener solvents

Exploration of Unconventional Reactivity Patterns

The dense arrangement of functional groups in 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane—a secondary amine, a strained cyclopropane (B1198618) ring, and a potent electron-withdrawing trifluoromethyl group—suggests a rich and potentially complex reactivity profile that remains largely unexplored.

Future research is expected to delve into:

Ring-Opening Reactions: The strained three-membered ring is susceptible to cleavage. Investigating selective ring-opening reactions under various conditions (e.g., reductive, oxidative, acid/base-catalyzed) could provide access to novel, highly functionalized piperidine (B6355638) derivatives that are otherwise difficult to synthesize. The influence of the trifluoromethyl group on the regioselectivity of this ring-opening is a key area of inquiry.

C-H Functionalization: Direct functionalization of the C-H bonds on the bicyclic scaffold represents a powerful and modern approach to creating analogues. Exploring transition-metal-catalyzed C-H activation could enable the installation of a wide range of substituents at various positions, rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.

Derivatization of the Amine: While standard N-alkylation and N-acylation are predictable, the electronic effect of the adjacent trifluoromethyl-substituted cyclopropane ring may modulate the nucleophilicity and basicity of the nitrogen atom in non-obvious ways. A detailed study of its reactivity in a broader range of reactions, such as transition-metal-catalyzed cross-couplings, is warranted.

Integration with Machine Learning for Synthetic Route Planning and Optimization

Future directions in this synergistic field include:

De Novo Route Design: Utilizing ML-based retrosynthesis platforms to propose entirely new synthetic routes that may not be apparent to human chemists. nih.gov These algorithms can identify novel disconnection strategies, potentially leading to more efficient and cost-effective syntheses from different starting materials.

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of key synthetic steps. This can significantly reduce the empirical effort required in process development.

Addressing Data Scarcity: A current challenge for ML models is the relative scarcity of data on specialized reactions, such as those involving trifluoromethylated reagents or the formation of strained ring systems. researchgate.net A future research theme will involve the development of specialized reaction databases or the use of transfer learning techniques to improve the predictive accuracy of ML tools for this specific class of compounds. The development of a platform like "ReTReK," which integrates retrosynthesis knowledge into a data-driven application, could be particularly beneficial for designing routes to complex targets like this one. researchgate.net

Machine Learning ApplicationPotential Impact on Synthesis of this compound
Retrosynthesis Planning Discovery of novel, more efficient synthetic pathways from alternative starting materials. nih.gov
Reaction Outcome Prediction Accurate prediction of yields and potential side products for key transformations.
Process Optimization Rapid identification of optimal reaction conditions, reducing experimental workload.
Specialized Model Training Improved accuracy in planning syntheses for complex, fluorinated, bicyclic structures.

Q & A

Advanced Research Question

  • Docking studies : Molecular docking with AutoDock Vina predicts binding poses to targets like HDAC6, utilizing the bicyclic core’s rigidity to fit hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of receptor-ligand complexes over 100 ns trajectories, highlighting key hydrogen bonds with catalytic residues .
  • DFT calculations : B3LYP/6-31G* models explain regioselectivity in cyclopropanation reactions by analyzing transition-state energies (ΔΔG‡ < 2 kcal/mol favors cis-products) .

How do structural modifications (e.g., fluorination, spiro-annelation) alter the properties of 3-azabicyclo[3.1.0]hexane derivatives?

Advanced Research Question

  • Trifluoromethyl group : Enhances metabolic stability (t₁/₂ > 6 hrs in liver microsomes) and lipophilicity (logP ~2.5 vs. ~1.2 for non-fluorinated analogs) .
  • Spiro-annelation : Bis-spiro derivatives (e.g., spiro[3-azabicyclo[3.1.0]hexane-2,4-indenoquinoxaline]) exhibit dual antioxidant and anticancer activities (IC₅₀ = 5–10 µM in MCF-7 cells) due to extended π-conjugation .

What contradictory data exist regarding the synthesis and bioactivity of this compound derivatives?

Advanced Research Question

  • Synthetic yields : Palladium-catalyzed methods report 70–95% yields , while hypochlorite-mediated routes achieve ≤50% due to intermediate instability .
  • Receptor affinity : Some studies claim µ-opioid antagonism (Ki = 10 nM) , while others highlight nicotinic receptor modulation (EC₅₀ = 1 µM) , suggesting target promiscuity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.